molecular formula C14H10Cl2N2O3 B3149069 Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]- CAS No. 66505-80-4

Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-

Cat. No. B3149069
CAS RN: 66505-80-4
M. Wt: 325.1 g/mol
InChI Key: MRJVSFHDJGEONX-UHFFFAOYSA-N
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Description

“Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-” is a compound with the molecular formula C14H10Cl2N2O3 . It is also known as N-Nitrosodiclofenac . This compound is a derivative of Diclofenac Acid, which is a nonsteroidal anti-inflammatory compound and a decycloxygenase (COX) inhibitor .


Molecular Structure Analysis

The compound has a molecular weight of 325.1 g/mol . The IUPAC name for this compound is 2- [2- (2,6-dichloro- N -nitrosoanilino)phenyl]acetic acid . The InChI and Canonical SMILES representations provide a detailed view of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a melting point of >115°C (dec.) . Its density is predicted to be 1.43±0.1 g/cm3 . The boiling point is predicted to be 519.2±50.0 °C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Wastewater Treatment and Environmental Impact

Research highlights the significance of advanced treatment processes for wastewater containing toxic pollutants similar to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-". The combination of biological processes and granular activated carbon has been shown to remove a variety of toxic compounds effectively, potentially creating high-quality effluent that meets regulatory standards (Goodwin et al., 2018).

Antituberculosis Activity

Organotin(IV) complexes, including those with structures related to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-", have been scrutinized for their antituberculosis activity. These complexes exhibit a range of structural diversity and show potential as antituberculosis agents, with triorganotin(IV) complexes displaying superior activity (Iqbal et al., 2015).

Toxicity and Mutagenicity Studies

The study of 2,4-D herbicide toxicity, a compound structurally related to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-", has advanced rapidly, providing insights into its toxicology and mutagenicity. This research underscores the importance of assessing the environmental and health impacts of such chemicals (Zuanazzi et al., 2020).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) are used for the degradation of recalcitrant compounds, including those similar to "Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-". This research outlines the effectiveness of AOPs in treating such substances, highlighting the potential for environmental remediation and pollution reduction (Qutob et al., 2022).

Mechanism of Action

Target of Action

The primary target of N-Nitrosodiclofenac, similar to its parent compound diclofenac, is the cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

N-Nitrosodiclofenac inhibits the COX enzymes, thereby reducing the production of PGs . This inhibition results in decreased inflammation and pain, which is the primary therapeutic effect of NSAIDs .

Biochemical Pathways

The inhibition of COX enzymes by N-Nitrosodiclofenac affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids, including PGs . By inhibiting COX enzymes, N-Nitrosodiclofenac reduces the production of these prostanoids, thereby reducing inflammation and pain .

Pharmacokinetics

The nitrosation of diclofenac to form n-nitrosodiclofenac may alter these properties, potentially affecting its bioavailability .

Result of Action

The primary molecular and cellular effect of N-Nitrosodiclofenac’s action is the reduction of inflammation and pain. This is achieved through the inhibition of PG production, which in turn reduces the signaling of pain and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Nitrosodiclofenac. For instance, the presence of nitrosating agents can lead to the formation of N-Nitrosodiclofenac from diclofenac . Furthermore, the pH and temperature can affect the rate of this nitrosation process .

properties

IUPAC Name

2-[2-(2,6-dichloro-N-nitrosoanilino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-10-5-3-6-11(16)14(10)18(17-21)12-7-2-1-4-9(12)8-13(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJVSFHDJGEONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N(C2=C(C=CC=C2Cl)Cl)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315521
Record name N-Nitrosodiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-

CAS RN

66505-80-4
Record name N-Nitrosodiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66505-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosodiclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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